An In-Depth Technical Guide to the Mechanism of Action of Cloransulam-Methyl in Plants
An In-Depth Technical Guide to the Mechanism of Action of Cloransulam-Methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloransulam-methyl (B1669235) is a selective, post-emergence herbicide belonging to the triazolopyrimidine chemical family.[1][2][3] It is registered for the control of broadleaf weeds in various crops, most notably soybeans.[3][4][5] Its efficacy at low use rates and favorable toxicological profile have made it a valuable tool in modern agriculture.[3] This technical guide provides a comprehensive overview of the core mechanism of action of cloransulam-methyl in plants, intended for researchers, scientists, and professionals in drug development and related fields.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of cloransulam-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][6] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2][7] This pathway is essential for plant growth and development but is absent in animals, making ALS an ideal target for selective herbicides.[8]
The inhibition of ALS by cloransulam-methyl is highly specific and occurs at the regulatory site of the enzyme.[9] This binding prevents the enzyme from catalyzing the condensation of two molecules of pyruvate (B1213749) to form acetolactate, or one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. These are the first committed steps in the synthesis of valine/leucine and isoleucine, respectively.
Biochemical signaling pathway of branched-chain amino acid synthesis and the inhibitory action of cloransulam-methyl.
Diagram Caption: Branched-chain amino acid biosynthesis pathway and the site of inhibition by Cloransulam-methyl.
The disruption of branched-chain amino acid synthesis leads to a cascade of downstream effects. The depletion of these essential amino acids halts protein synthesis, which is necessary for cell division and growth.[8] Consequently, meristematic tissues, areas of active cell division such as shoot and root tips, are most affected.[2] This results in the characteristic symptoms of ALS-inhibiting herbicides, including stunting, chlorosis, and eventual necrosis of susceptible plants.[2]
Quantitative Data on Efficacy and Resistance
The efficacy of cloransulam-methyl is quantified by whole-plant dose-response assays (GR₅₀ values) and in vitro enzyme inhibition assays (IC₅₀ and R/S ratios).
Whole-Plant Dose-Response (GR₅₀)
The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant growth. These values vary depending on the weed species and the presence of herbicide resistance.
| Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Factor (RF) |
| Erigeron sumatrensis | Susceptible | 3.1 | - |
| Erigeron sumatrensis | Resistant | 42.7 | 13.8 |
Data sourced from a study on Erigeron sumatrensis biotypes from Brazil.
In Vitro ALS Enzyme Inhibition
The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the ALS enzyme by 50%. The ratio of IC₅₀ values between resistant and susceptible biotypes (R/S ratio) is a measure of the level of target-site resistance.
| Weed Species | Biotype | Assay Type | R/S Ratio |
| Ambrosia artemisiifolia (Common Ragweed) | Resistant vs. Susceptible | In Vitro ALS Activity | >5,000 |
Data from a study on a common ragweed population resistant to cloransulam-methyl.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory effect of cloransulam-methyl on ALS activity.
1. Enzyme Extraction: a. Harvest fresh, young leaf tissue (e.g., from soybean or a susceptible weed species) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).[1] c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8] d. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice for immediate use.[8]
2. Assay Procedure: a. Prepare serial dilutions of cloransulam-methyl in the assay buffer. b. In a microplate, combine the enzyme extract with the cloransulam-methyl dilutions (or buffer for the control). c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate, sodium pyruvate (final concentration, e.g., 100 mM).[1] e. Incubate the reaction at 37°C for 60 minutes. f. Stop the reaction by adding 3 M sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.[1] g. Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.[8]
3. Colorimetric Detection (Voges-Proskauer Reaction): a. Add a creatine (B1669601) solution to each well.[8] b. Add a freshly prepared α-naphthol solution.[8] c. Incubate at room temperature for 30 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.[8]
4. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to generate a dose-response curve. c. Determine the IC₅₀ value, which is the concentration of cloransulam-methyl that causes 50% inhibition of ALS activity.[1]
Workflow for an in vitro ALS inhibition assay.
Diagram Caption: Experimental workflow for the in vitro ALS enzyme inhibition assay.
Whole-Plant Dose-Response Assay
This protocol describes a method to evaluate the herbicidal efficacy of cloransulam-methyl on whole plants.
1. Plant Growth: a. Sow seeds of a susceptible weed species in pots filled with a standard potting mix. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).[1] c. Water the plants as needed.
2. Herbicide Application: a. When the plants reach a specific growth stage (e.g., 3-4 true leaves), prepare a range of cloransulam-methyl concentrations.[1] b. Include a control group sprayed with a blank formulation (without the active ingredient).[1] c. Apply the herbicide solution evenly to the foliage using a sprayer.[1]
3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment, harvest the above-ground plant material and determine the fresh or dry weight.
4. Data Analysis: a. Calculate the percentage of growth reduction for each herbicide concentration relative to the control. b. Plot the percentage of growth reduction against the logarithm of the herbicide dose. c. Determine the GR₅₀ value, which is the dose of the herbicide that causes a 50% reduction in plant growth.
Analysis of Branched-Chain Amino Acids by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of valine, leucine, and isoleucine in plant tissues following herbicide treatment.
1. Sample Preparation: a. Harvest plant tissue from both cloransulam-methyl-treated and untreated control plants. b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder. d. Extract the amino acids using a suitable solvent, often an acidic aqueous-organic mixture (e.g., 0.1 M HCl in 80% methanol). e. Centrifuge the extract to pellet debris and collect the supernatant. f. The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
2. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). b. Separate the amino acids using a suitable column, such as a HILIC or reversed-phase C18 column, often after derivatization to improve chromatographic performance and ionization efficiency. c. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each amino acid and their stable isotope-labeled internal standards.
3. Data Analysis: a. Quantify the concentration of each branched-chain amino acid by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known standards. b. Compare the amino acid concentrations between the treated and control samples to determine the effect of cloransulam-methyl.
Conclusion
Cloransulam-methyl is a potent and selective herbicide that acts by inhibiting the acetolactate synthase enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a depletion of valine, leucine, and isoleucine, ultimately causing a cessation of growth and death in susceptible weed species. The high degree of inhibition, as evidenced by low GR₅₀ and high R/S ratios in susceptible plants, underscores its effectiveness. Understanding the precise molecular interactions and the quantitative impact on plant physiology is crucial for the continued development of effective weed management strategies and for addressing the challenge of herbicide resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cloransulam-methyl | TargetMol [targetmol.com]
- 6. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 7. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A122S, A205V, D376E, W574L and S653N substitutions in acetolactate synthase (ALS) from Amaranthus palmeri show different functional impacts on herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
